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Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209 Get Quote

For Research Use Only. Not for clinical use.

Disclaimer: The development of TAK-875 (fasiglifam) was terminated in Phase III clinical trials

due to concerns about liver safety. These notes are intended for research and drug

development professionals investigating the mechanisms of action and toxicity of GPR40

agonists and are not dosage and administration guidelines for therapeutic use.

Introduction
TAK-875 (fasiglifam) is a selective agonist of G protein-coupled receptor 40 (GPR40), also

known as free fatty acid receptor 1 (FFAR1).[1][2][3] It was developed for the treatment of type

2 diabetes mellitus.[2][4] Activation of GPR40 in pancreatic β-cells by TAK-875 enhances

glucose-dependent insulin secretion.[5] Despite promising efficacy in improving glycemic

control, clinical development was halted due to instances of drug-induced liver injury (DILI).[4]

[6][7][8] Subsequent research has focused on elucidating the mechanisms of this

hepatotoxicity, which appear to be multifactorial.[1][2][6][7]

Mechanism of Action & Toxicology
The primary mechanism of action for TAK-875 is the agonism of GPR40.[1][5] However, its

associated hepatotoxicity is linked to several off-target effects. Key molecular events

contributing to TAK-875-induced liver injury include the inhibition of bile acid transporters,

mitochondrial dysfunction, and the formation of reactive metabolites.[2][6][7] A reactive acyl

glucuronide metabolite of TAK-875 has been identified as a significant contributor to its toxicity.
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[6][7] This metabolite can cause covalent binding to cellular proteins and inhibit mitochondrial

respiration.[1][7] Additionally, TAK-875 has been shown to inhibit various hepatobiliary

transporters, which can disrupt bile acid homeostasis and lead to cholestatic injury.[2][9] Some

studies also suggest that TAK-875 can induce the generation of reactive oxygen species (ROS)

in a GPR40-dependent manner in hepatocytes.[1]
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Caption: Signaling pathway for TAK-875's mechanism of action and hepatotoxicity.

Quantitative Data Summary
In Vitro Activity & Toxicity
The following table summarizes the key in vitro parameters for TAK-875 and its metabolites.
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Parameter System
Target/Endpoi
nt

Value Reference

GPR40 Agonist

Activity

CHO-hGPR40

cells

EC50 (IP

Production)
72 nM [5]

Human GPR40 Ki 38 nM [5]

Rat GPR40 Ki 140 nM [5]

Hepatobiliary

Transporter

Inhibition

MDCK-MRP2

cells
IC50 (MRP2) 2.41 µM [2]

Rat Hepatocytes IC50 (Ntcp) 10.9 µM [2]

OATP1B1

expressing cells
IC50 (OATP1B1) 2.28 µM [2]

OATP1B3

expressing cells
IC50 (OATP1B3) 3.98 µM [2]

Human MRP3
IC50 (TAK-875-

AG)
0.21 µM [7]

Cytotoxicity HepG2 cells
Decreased

viability
>50 µM [1]

Human Primary

Hepatocytes
TC50 (24-48h) 56-68 µM [10]

In Vivo Dosage and Pharmacokinetics (Preclinical)
The following table outlines dosages and key pharmacokinetic parameters from animal studies.
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Species Route Dose

Key
Findings/Phar
macokinetic
Parameters

Reference

Rat Oral 1-10 mg/kg

Improved

glucose

tolerance and

augmented

insulin secretion.

[5]

Oral 10 mg/kg

Cmax: 12.4

µg/mL (male),

12.9 µg/mL

(female); t1/2:

~11-12 h.

[11]

Oral 50 mg/kg

Cmax: 76.2

µg/mL (male),

83.7 µg/mL

(female); t1/2:

~10-11 h.

[11]

Oral
200 & 600 mg/kg

(14 days)

Dose-dependent

increases in

serum total bile

acids and

bilirubin.

[9]

Oral 1000 mg/kg

Increased ALT,

bilirubin, and bile

acids;

hepatocellular

hypertrophy.

[7]

Intravenous 5 mg/kg

Cmax: 8.8 µg/mL

(male), 9.2

µg/mL (female).

[11][12]

Intravenous 100 mg/kg 3-4x increase in

serum total bile

[2]
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acids; 1.5-2.6x

increase in total

bilirubin.

Dog Oral 30 mg/kg

Single dose

pharmacokinetic

study.

[13]

Oral
40, 150, 600

mg/kg (14 days)

Dose-dependent

increases in

serum bile acids;

portal

granulomatous

inflammation at

600 mg/kg.

[9][14]

Cynomolgus

Monkey
Oral 30 mg/kg

Single dose

pharmacokinetic

study.

[13]

Zebrafish Larvae Exposure 25 µM

Increased

mortality and

severe

hepatotoxicity.

[1]

Clinical Trial Dosages (Human)
The following table summarizes the dosages used in human clinical trials.
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Trial Phase
Patient
Population

Dose
Key
Efficacy/Safety
Observations

Reference

Phase II Type 2 Diabetes
6.25 - 200

mg/day

Dose-dependent

decreases in

HbA1c.

[3]

Phase III

Japanese

patients with

Type 2 Diabetes

25 mg or 50 mg

once daily (24

weeks)

Significant

reduction in

HbA1c vs.

placebo.

[8][15][16]

Global Clinical

Trials
Type 2 Diabetes

25 mg or 50 mg

daily

Increased

incidence of ALT

elevations >3x

ULN (2.7% vs

0.5% for

placebo).

[4]

Experimental Protocols
In Vitro Cytotoxicity Assay in HepG2 Cells
This protocol is based on methodologies described in studies investigating the direct

hepatotoxicity of TAK-875.[1]

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C

in a 5% CO2 humidified incubator.

Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to

adhere overnight.

Treatment: Prepare stock solutions of TAK-875 in DMSO. Dilute the stock solution in a

culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final

DMSO concentration should be kept constant across all wells (e.g., <0.5%). Include a

vehicle control (DMSO only) and a positive control for toxicity (e.g., 20 mM acetaminophen).
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Incubation: Replace the culture medium with the drug-containing medium and incubate for

24, 48, or 72 hours.

Viability Assessment (WST-1 or MTT Assay):

Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a

microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot

concentration-response curves to determine the TC50 value.
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Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Oral Administration in Rodent Models
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This protocol is a generalized representation based on repeated-dose toxicity studies in rats.[9]

[11]

Animal Model: Use male Sprague Dawley rats (or other appropriate strain), acclimated to

laboratory conditions.

Formulation: Prepare TAK-875 as a suspension in a suitable vehicle, such as 0.5%

methylcellulose.

Dose Groups: Establish multiple dose groups (e.g., 0, 200, 600 mg/kg/day) with a sufficient

number of animals per group (n=5-10). The 0 mg/kg group receives the vehicle only.

Administration: Administer the formulation once daily via oral gavage for a specified duration

(e.g., 14 consecutive days).[9]

Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights

periodically.

Sample Collection:

Collect blood samples at predetermined time points (e.g., predose, 1, 3, 6 hours post-dose

on days 1, 7, and 14) via an appropriate method (e.g., tail vein).[9]

Process blood to obtain serum or plasma for clinical chemistry and pharmacokinetic

analysis.

Terminal Procedures: At the end of the study, euthanize animals and perform a necropsy.

Collect liver tissue for histopathological examination.

Analysis:

Analyze serum for liver injury biomarkers (e.g., ALT, AST, bilirubin, total bile acids).

Analyze plasma for concentrations of TAK-875 and its metabolites to determine

pharmacokinetic parameters.

Examine liver sections for microscopic signs of tissue damage.
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Caption: Workflow for a 14-day oral toxicity study in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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